molecular formula C13H15NOS B11878135 Phenyl(2-thioxoazepan-1-yl)methanone

Phenyl(2-thioxoazepan-1-yl)methanone

Cat. No.: B11878135
M. Wt: 233.33 g/mol
InChI Key: MWPAIMCVIFSFGH-UHFFFAOYSA-N
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Description

Phenyl(2-thioxoazepan-1-yl)methanone is a chemical compound that belongs to the class of organic compounds known as azepanes. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. The presence of a phenyl group and a thioxo group in the azepane ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2-thioxoazepan-1-yl)methanone typically involves the reaction of a phenyl-substituted azepane with a thioxo group. One common method involves the use of phenyl azepane and a thioxo reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-thioxoazepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Phenyl(2-thioxoazepan-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Phenyl(2-thioxoazepan-1-yl)methanone involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    Phenyl(2-thioxoazepan-1-yl)methanone analogs: Compounds with similar structures but different substituents on the azepane ring.

    Phenyl(piperazin-1-yl)methanone: A compound with a piperazine ring instead of an azepane ring.

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: A compound with a benzimidazole ring instead of an azepane ring.

Uniqueness

This compound is unique due to the presence of both a phenyl group and a thioxo group in the azepane ring. This combination provides distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C13H15NOS

Molecular Weight

233.33 g/mol

IUPAC Name

phenyl-(2-sulfanylideneazepan-1-yl)methanone

InChI

InChI=1S/C13H15NOS/c15-13(11-7-3-1-4-8-11)14-10-6-2-5-9-12(14)16/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

MWPAIMCVIFSFGH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=S)N(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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